[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid
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Overview
Description
Preparation Methods
The synthesis of [(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid involves several steps. One common method includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with methylamine, followed by the addition of acetic acid. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of [(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
[(3,4-Dimethoxy-benzenesulfonyl)-methyl-amino]-acetic acid can be compared with other similar compounds, such as:
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar functional groups but different applications.
3,4-Dimethoxybenzenesulfonyl chloride: A precursor used in the synthesis of this compound.
Methylamine: A common reagent used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and pathways, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-12(7-11(13)14)19(15,16)8-4-5-9(17-2)10(6-8)18-3/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISVAMPRDNXLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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